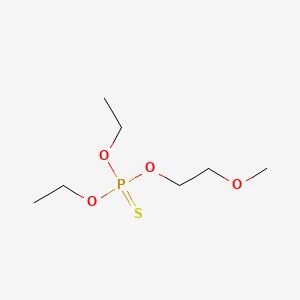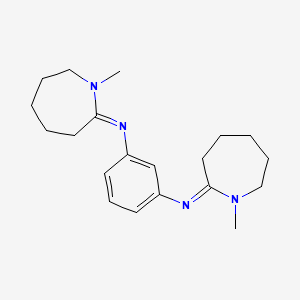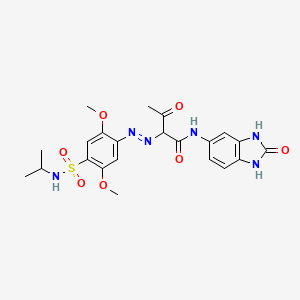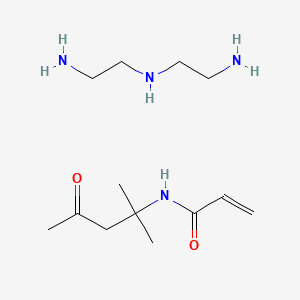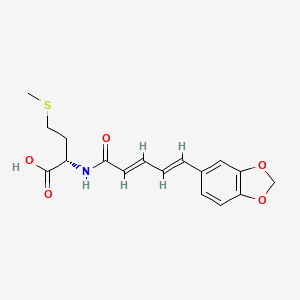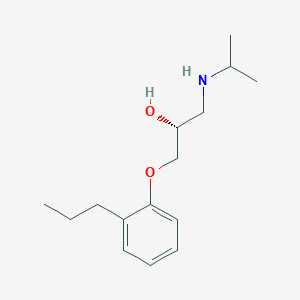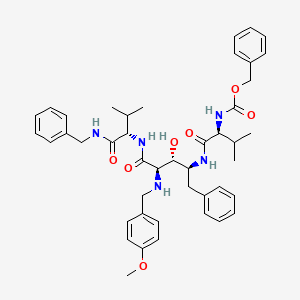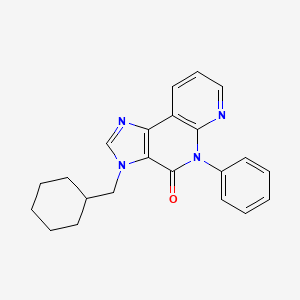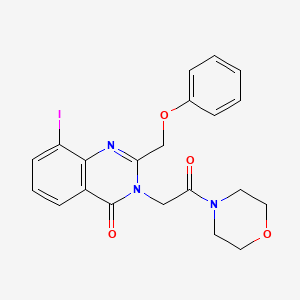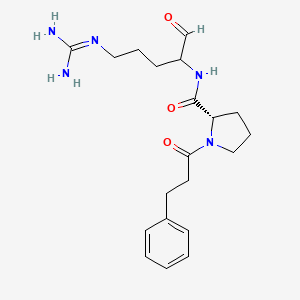
2-Pyrrolidinecarboxamide, N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-1-(1-oxo-3-phenylpropyl)-, (S-(R*,R*))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pirrolidincarboxamida, N-(4-((aminoiminometil)amino)-1-formilbutil)-1-(1-oxo-3-fenilpropil)-, (S-(R,R))- es un complejo compuesto orgánico con aplicaciones potenciales en diversos campos como la química, la biología y la medicina. Este compuesto presenta un anillo de pirrolidina, un grupo carboxamida y varios grupos funcionales que contribuyen a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Pirrolidincarboxamida, N-(4-((aminoiminometil)amino)-1-formilbutil)-1-(1-oxo-3-fenilpropil)-, (S-(R,R))- generalmente implica reacciones orgánicas de varios pasos. El proceso puede comenzar con la formación del anillo de pirrolidina, seguido de la introducción del grupo carboxamida y otros grupos funcionales. Los reactivos comunes utilizados en estas reacciones incluyen aminas, ácidos carboxílicos y varios catalizadores para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Las técnicas como los reactores de flujo continuo y las plataformas de síntesis automatizadas se pueden utilizar para optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Pirrolidincarboxamida, N-(4-((aminoiminometil)amino)-1-formilbutil)-1-(1-oxo-3-fenilpropil)-, (S-(R,R))- puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes estados de oxidación, lo que podría alterar sus propiedades químicas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a la formación de nuevos derivados.
Sustitución: El compuesto puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores (por ejemplo, paladio sobre carbono). Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, desempeñan un papel crucial en la determinación del resultado de estas reacciones.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos sustituidos.
Aplicaciones Científicas De Investigación
Química: El compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Puede servir como una sonda o ligando en ensayos bioquímicos para estudiar interacciones proteína-ligando.
Medicina: El compuesto podría investigarse por sus posibles propiedades terapéuticas, como actividades antiinflamatorias o anticancerígenas.
Industria: Puede encontrar aplicaciones en el desarrollo de nuevos materiales o como catalizador en procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-Pirrolidincarboxamida, N-(4-((aminoiminometil)amino)-1-formilbutil)-1-(1-oxo-3-fenilpropil)-, (S-(R,R))- implica su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas, lo que lleva a la modulación de las vías biológicas. Las vías exactas y los objetivos moleculares dependerían de la aplicación específica y el contexto en el que se utilice el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares a 2-Pirrolidincarboxamida, N-(4-((aminoiminometil)amino)-1-formilbutil)-1-(1-oxo-3-fenilpropil)-, (S-(R,R))- incluyen otros derivados de pirrolidina y moléculas que contienen carboxamida.
Singularidad
La singularidad de este compuesto radica en su combinación específica de grupos funcionales y estereoquímica, lo que puede conferir propiedades químicas y biológicas únicas en comparación con otros compuestos similares. Esta singularidad se puede aprovechar en varias aplicaciones, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Número CAS |
146763-81-7 |
|---|---|
Fórmula molecular |
C20H29N5O3 |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
(2S)-N-[5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-(3-phenylpropanoyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H29N5O3/c21-20(22)23-12-4-8-16(14-26)24-19(28)17-9-5-13-25(17)18(27)11-10-15-6-2-1-3-7-15/h1-3,6-7,14,16-17H,4-5,8-13H2,(H,24,28)(H4,21,22,23)/t16?,17-/m0/s1 |
Clave InChI |
PDRFBDVEPYLJLZ-DJNXLDHESA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)CCC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C=O |
SMILES canónico |
C1CC(N(C1)C(=O)CCC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


